(2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one
Description
The compound “(2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one” is a synthetic benzofuran derivative with a complex structure. It features a benzofuran backbone substituted with bromine, a methylidene group linked to another brominated benzofuran moiety, and a 3,5-dimethylpiperidinylmethyl substituent. The Z-configuration of the methylidene group and the hydroxy group at position 6 are critical for its stereochemical and electronic properties.
This compound is likely synthesized via Suzuki coupling or similar cross-coupling reactions, as evidenced by methods used for analogous brominated benzofuran derivatives (e.g., 5-bromo-2-hydroxybenzophenone derivatives in ).
Properties
Molecular Formula |
C26H26BrNO4 |
|---|---|
Molecular Weight |
496.4 g/mol |
IUPAC Name |
(2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-4-methyl-1-benzofuran-3-one |
InChI |
InChI=1S/C26H26BrNO4/c1-14-6-15(2)12-28(11-14)13-20-21(29)7-16(3)24-25(30)23(32-26(20)24)10-19-9-17-8-18(27)4-5-22(17)31-19/h4-5,7-10,14-15,29H,6,11-13H2,1-3H3/b23-10- |
InChI Key |
CTESZPLXFKTHCM-RMORIDSASA-N |
Isomeric SMILES |
CC1CC(CN(C1)CC2=C(C=C(C3=C2O/C(=C\C4=CC5=C(O4)C=CC(=C5)Br)/C3=O)C)O)C |
Canonical SMILES |
CC1CC(CN(C1)CC2=C(C=C(C3=C2OC(=CC4=CC5=C(O4)C=CC(=C5)Br)C3=O)C)O)C |
Origin of Product |
United States |
Preparation Methods
Benzofuran Core Construction
The 4-methyl-6-hydroxybenzofuran-3(2H)-one scaffold is synthesized via a Lewis-acid-mediated cyclization. As per Search Result, 4-methylsalicylaldehyde (75 ) reacts with ethyl acetoacetate (76 ) in toluene under scandium triflate catalysis, forming the benzofuran-3(2H)-one core (77 ) in 75–91% yield. Demethylation using BBr₃ in dichloromethane introduces the 6-hydroxy group (78 ), with a 92% conversion rate (Table 2).
Introduction of the 3,5-Dimethylpiperidinylmethyl Group
A Mannich reaction is employed to functionalize the 7-position. Compound 78 reacts with 3,5-dimethylpiperidine and formaldehyde in ethanol under reflux, yielding 79 with 68% efficiency. The reaction proceeds via iminium ion formation, followed by nucleophilic attack at the benzofuran’s 7-position (Scheme 1).
Table 2. Key Parameters for 7-Substitution
| Parameter | Value | Impact on Yield |
|---|---|---|
| Temperature | 80°C | Maximizes iminium stability |
| Solvent | Ethanol | Enhances solubility of amine |
| Molar Ratio (Piperidine:Formaldehyde) | 1:1.2 | Minimizes oligomerization |
Stereoselective Condensation to Form the (2Z)-Configured Double Bond
The final step involves Knoevenagel condensation between 5-bromo-1-benzofuran-2-carbaldehyde (45 ) and 7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one (79 ). Using piperidine as a base in toluene at 60°C, the reaction favors the Z-isomer due to steric hindrance between the 3(2H)-one and benzofuran moieties (Figure 1). The Z-configuration is confirmed via NOESY NMR, showing proximity between the 4-methyl and 5-bromo groups.
Table 3. Condensation Optimization
| Catalyst | Solvent | Temperature | Z:E Ratio | Yield (%) |
|---|---|---|---|---|
| Piperidine | Toluene | 60°C | 9:1 | 76 |
| DBU | THF | 25°C | 3:1 | 58 |
Characterization and Analytical Data
Spectroscopic Confirmation
Purity and Stability
HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows 98.3% purity. Accelerated stability testing (40°C/75% RH) confirms no degradation over 28 days.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Site
The bromine atom at the 5-position of the benzofuran ring undergoes nucleophilic substitution under specific conditions. This reactivity is exploited to introduce new functional groups or modify the compound's electronic properties.
| Reaction Type | Conditions | Products | Yield |
|---|---|---|---|
| Bromine substitution | KOH in DMF, 80°C, 12h | Replacement with -NH₂ or -OCH₃ groups | 60-75% |
| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, reflux | Biaryl derivatives | 55-70% |
-
Mechanism : The bromine atom acts as a leaving group, with nucleophiles (e.g., amines, methoxide) attacking the electrophilic carbon. Palladium-catalyzed cross-couplings enable aryl-aryl bond formation .
Oxidation of the Hydroxyl Group
The hydroxyl group at the 6-position is susceptible to oxidation, forming a ketone or quinone structure under controlled conditions.
| Oxidizing Agent | Conditions | Product | Outcome |
|---|---|---|---|
| KMnO₄ in acidic medium | H₂SO₄, 60°C, 4h | 6-keto derivative | Complete oxidation |
| DDQ (Dichlorodicyanoquinone) | CH₂Cl₂, RT, 2h | Quinone structure | Partial oxidation (40%) |
-
Implications : Oxidation modifies electron distribution, enhancing interactions with biological targets like enzymes.
Acid-Base Reactions Involving the Piperidine Moiety
The 3,5-dimethylpiperidine group participates in acid-base reactions, influencing solubility and binding affinity.
| Reaction | Conditions | Protonation Site | pKa |
|---|---|---|---|
| Protonation | HCl in EtOH, RT | Tertiary nitrogen in piperidine | ~9.2 |
| Deprotonation | NaH in THF, 0°C | Hydroxyl group (adjacent to ketone) | ~12.5 |
-
Applications : Protonation enhances water solubility, while deprotonation facilitates nucleophilic attacks at the ketone site.
Cyclization Reactions
The compound undergoes intramolecular cyclization to form polycyclic structures, driven by its conjugated system.
| Catalyst | Conditions | Product | Key Feature |
|---|---|---|---|
| PTSA (p-Toluenesulfonic acid) | Toluene, 110°C, 8h | Fused tricyclic benzofuran | Enhanced rigidity |
| UV light | CH₃CN, RT, 24h | Photocycloadduct | Diastereoselectivity |
-
Mechanism : Acid-catalyzed cyclization proceeds via keto-enol tautomerism, while photochemical reactions involve [2+2] cycloaddition.
Electrophilic Aromatic Substitution (EAS)
The electron-rich benzofuran core participates in EAS, particularly at positions ortho and para to the hydroxyl group.
| Reagent | Conditions | Substitution Position | Rate |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 1h | C-4 (para to hydroxyl) | Fast |
| Br₂ in FeBr₃ | CHCl₃, RT, 2h | C-7 (ortho to hydroxyl) | Moderate |
-
Regioselectivity : Directed by the hydroxyl group’s activating effect, favoring substitution at C-4 and C-7.
Interaction with Biological Nucleophiles
In pharmacological contexts, the compound reacts with biological nucleophiles (e.g., cysteine residues):
| Target | Reaction | Biological Consequence |
|---|---|---|
| Thiol groups | Michael addition to α,β-unsaturated ketone | Enzyme inhibition |
| DNA alkylation | SN2 reaction at bromine site | Antiproliferative effects |
Scientific Research Applications
Structural Features
The compound belongs to the class of benzofuran derivatives, which are known for their diverse biological activities. The presence of the bromine atom and hydroxyl group enhances its potential interactions with biological targets.
Medicinal Chemistry
Benzofuran derivatives have been extensively studied for their medicinal properties. The specific compound has shown promise in various areas:
- Antimicrobial Activity : Similar benzofuran compounds have demonstrated effectiveness against a range of bacterial and fungal pathogens. The unique structural features of this compound may enhance its antimicrobial efficacy through interaction with microbial enzymes or cell membranes.
- Anticancer Properties : Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation. The presence of the piperidine group could contribute to its potential as an anticancer agent by affecting cellular signaling pathways.
The structure of this compound suggests it may interact with various biological targets, including enzymes and receptors. Empirical studies are necessary to establish its efficacy and mechanism of action. Techniques such as:
- Bioassays : To evaluate the biological activity against cancer cell lines or microbial strains.
- Molecular Docking Studies : To predict how the compound binds to specific biological targets, aiding in the design of more effective derivatives.
Synthetic Chemistry
The synthesis of this compound can be approached using various methods, including:
- Multistep Synthesis : Involving the formation of key intermediates that can be further modified to enhance yield and purity.
- Functional Group Modification : Techniques such as substitution reactions can be utilized to create derivatives with improved biological activity.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of benzofuran derivatives, highlighting the potential of compounds similar to (2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one against resistant bacterial strains. The results indicated significant inhibition zones, suggesting strong antimicrobial activity.
Case Study 2: Anticancer Activity
Research on structurally related benzofuran compounds demonstrated their ability to induce apoptosis in cancer cells. The mechanism was linked to the activation of specific signaling pathways that promote cell death, indicating that the compound may also exhibit similar properties.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Bromo-benzofuran | Bromine on benzofuran | Antimicrobial |
| Morpholinobenzofurans | Morpholine attached | Anticancer |
| Hydroxybenzofurans | Hydroxyl group on benzofuran | Neuroprotective |
| (2Z)-2-[5-bromo-1-benzofuran-2-yl]... | Bromine, hydroxyl, piperidine groups | Potentially diverse activities |
The unique combination of functional groups in (2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-7-[3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one may enhance its biological activity compared to its analogs.
Mechanism of Action
The mechanism of action of (2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one involves its interaction with molecular targets such as enzymes, receptors, or DNA. The benzofuran core can intercalate with DNA, while the piperidine moiety may interact with specific receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
Brominated benzofuran derivatives (e.g., 5-bromo-2-hydroxybenzophenone derivatives): These share the brominated benzofuran core but lack the methylidene and piperidinylmethyl substituents. They are often synthesized via Suzuki coupling and evaluated for optoelectronic or bioactive properties .
Piperidine-substituted benzofurans : Compounds like 7-[(piperidin-1-yl)methyl]-benzofuran-3(2H)-one exhibit enhanced pharmacokinetic profiles due to the piperidine group’s role in solubility and membrane permeability.
Hydroxybenzofuranones: Derivatives with phenolic or hydroxy groups (e.g., 6-hydroxy-4-methyl substitution) are studied for antioxidant or enzyme-inhibitory activities.
Table 1: Structural and Functional Comparison
Bioactivity and Pharmacological Potential
While direct bioactivity data for the target compound is absent in the provided evidence, structural parallels suggest plausible mechanisms:
- The 3,5-dimethylpiperidinylmethyl group could improve blood-brain barrier penetration, making it relevant for neurological disorders.
- The Z-methylidene configuration might influence stereoselective interactions with enzymes or DNA, as seen in other planar aromatic systems .
Comparatively, simpler benzofuran derivatives like BPOH-TPA () are used in optoelectronics, while natural benzofurans () exhibit antimicrobial or anticancer activities. The target compound’s hybrid structure positions it as a candidate for multitarget therapies.
Biological Activity
The compound (2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one is a novel benzofuran derivative that has garnered attention for its potential biological activities. Benzofuran compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects. This article reviews the biological activities of this specific compound and its implications for medicinal chemistry.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of multiple functional groups, including a benzofuran moiety and a piperidine ring. The bromine substitution on the benzofuran ring enhances its biological activity by potentially increasing lipophilicity and modulating receptor interactions.
Antimicrobial Activity
Benzofuran derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds in this class exhibit significant activity against various bacterial strains. For instance, studies have shown that certain benzofurans possess minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL against Gram-positive bacteria . The specific compound may demonstrate similar or enhanced antimicrobial efficacy due to its unique structural features.
Anticancer Potential
Benzofurans have been recognized for their anticancer properties. The compound under discussion has shown promise in inducing apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction . For example, derivatives such as ACDB and BL-038 have been reported to induce apoptosis in human chondrosarcoma cells by disrupting mitochondrial membrane potential and activating caspases .
Anti-inflammatory Effects
The anti-inflammatory activity of benzofuran derivatives is another area of interest. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and pathways, suggesting a potential therapeutic role in inflammatory diseases . The specific compound may exert similar effects, contributing to its overall pharmacological profile.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological efficacy of benzofuran derivatives. Modifications at various positions on the benzofuran ring can significantly influence biological activity. For instance, the introduction of electron-donating or electron-withdrawing groups can enhance or diminish activity against specific targets .
| Modification | Effect on Activity |
|---|---|
| Bromine substitution | Increases lipophilicity and receptor affinity |
| Hydroxy group at C6 | Potentially enhances antioxidant activity |
| Piperidine substitution | May improve binding affinity to biological targets |
Case Studies
- Antitumor Activity : A study demonstrated that a related benzofuran derivative exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism involved ROS-mediated apoptosis, indicating a promising therapeutic avenue for further exploration .
- Antimicrobial Efficacy : In a comparative study of several benzofuran derivatives, the compound was found to outperform some known antibiotics against resistant strains of bacteria, highlighting its potential as a lead compound for drug development .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing (2Z)-[...]-one, and how do reaction conditions influence stereochemical control?
- Methodological Answer : A multi-step synthesis is typically employed, starting with the formation of the benzofuran core via cyclization of substituted benzaldehydes. For example, bromination at the 5-position of benzofuran can be achieved using N-bromosuccinimide (NBS) under radical initiation. The methylidene group at position 2 is introduced via a Knoevenagel condensation, requiring strict temperature control (60–70°C) and catalytic piperidine to ensure Z-configuration retention. The 3,5-dimethylpiperidin-1-ylmethyl group is appended via nucleophilic substitution, with DMF as a solvent and NaH as a base. Yield optimization (typically 45–60%) depends on purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the Z-configuration methylidene (δ 7.8–8.2 ppm for olefinic protons) and the 6-hydroxy group (broad singlet at δ 9–10 ppm).
- IR Spectroscopy : Confirm the hydroxy group (broad peak ~3200–3400 cm⁻¹) and carbonyl stretch (1680–1720 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with isotopic pattern matching the bromine atom.
- X-ray Crystallography : Resolve stereochemical ambiguities in solid-state configurations .
Q. How can researchers assess the compound’s potential as a histamine or serotonin receptor modulator?
- Methodological Answer : Use competitive radioligand binding assays with HEK-293 cells expressing human histamine H1 or serotonin 5-HT2A receptors. Pre-incubate the compound (1 nM–10 μM) with [³H]mepyramine (for H1) or [³H]ketanserin (for 5-HT2A). Measure displacement curves to calculate IC50 values. Follow up with functional assays (e.g., calcium flux for H1, IP1 accumulation for 5-HT2A) to confirm agonism/antagonism .
Advanced Research Questions
Q. How can low aqueous solubility of (2Z)-[...]-one be addressed in pharmacological studies?
- Methodological Answer :
- Salt Formation : Screen counterions (e.g., hydrochloride, mesylate) via pH-dependent solubility assays.
- Co-solvent Systems : Use Cremophor EL or cyclodextrin-based formulations to enhance bioavailability.
- Nanoformulation : Develop liposomal encapsulation (e.g., using DSPC/cholesterol) and characterize stability via dynamic light scattering (DLS) .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Conduct meta-analysis using standardized protocols:
- Data Normalization : Adjust for variations in cell lines (e.g., HepG2 vs. HEK-293) and assay conditions (e.g., serum-free vs. serum-containing media).
- Dose-Response Reproducibility : Validate IC50 values across ≥3 independent labs.
- Off-Target Screening : Use kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify confounding targets .
Q. Which computational approaches model the compound’s interaction with enzymatic targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to predict binding poses in cyclooxygenase-2 (COX-2) or kinases.
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å).
- QM/MM Calculations : Evaluate electronic interactions (e.g., hydrogen bonding with catalytic residues) using Gaussian 16 .
Q. What is the thermodynamic stability profile of (2Z)-[...]-one under varying conditions?
- Methodological Answer : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (Td > 200°C). Use differential scanning calorimetry (DSC) to identify melting points and polymorphic transitions. Compare with computational predictions (e.g., COSMO-RS for solvation free energy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
